molecular formula C22H19F2N5O B2656533 4-[benzyl(methyl)amino]-N-(3,5-difluorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 1775356-59-6

4-[benzyl(methyl)amino]-N-(3,5-difluorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide

Cat. No. B2656533
CAS RN: 1775356-59-6
M. Wt: 407.425
InChI Key: KGHOVJOXBZIJLT-UHFFFAOYSA-N
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Description

The compound “4-[benzyl(methyl)amino]-N-(3,5-difluorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide” is a complex organic molecule. It contains several functional groups including a benzyl group, a methylamino group, a difluorophenyl group, a pyrazolo[1,5-a]pyrazine group, and a carboxamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the benzyl group might be introduced through a Friedel-Crafts alkylation, while the carboxamide group could be formed through a reaction with an amine . The exact synthesis would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzyl and difluorophenyl groups are aromatic, meaning they contain a ring of carbon atoms with alternating single and double bonds. The pyrazolo[1,5-a]pyrazine group is a type of heterocycle, which is a ring containing atoms other than carbon (in this case, nitrogen). The carboxamide group contains a carbonyl (C=O) and an amine (NH2) group .


Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions, depending on the conditions. For example, the benzyl group could undergo electrophilic aromatic substitution, while the carboxamide group could react with water to form a carboxylic acid and an amine . The exact reactions would depend on the specific reagents and conditions used .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, it is likely to be a solid at room temperature, given its complex structure. Its solubility in water would depend on the polarity of its functional groups .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action might involve binding to a specific protein or enzyme in the body .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. It could potentially be harmful if ingested, inhaled, or if it comes into contact with the skin .

Future Directions

Future research on this compound could involve exploring its potential uses, for example in medicine or industry. This could involve testing its biological activity, stability under various conditions, and potential side effects .

properties

IUPAC Name

4-[benzyl(methyl)amino]-N-(3,5-difluorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F2N5O/c1-14-12-29-20(21(25-14)28(2)13-15-6-4-3-5-7-15)11-19(27-29)22(30)26-18-9-16(23)8-17(24)10-18/h3-12H,13H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGHOVJOXBZIJLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CC(=N2)C(=O)NC3=CC(=CC(=C3)F)F)C(=N1)N(C)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[benzyl(methyl)amino]-N-(3,5-difluorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide

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